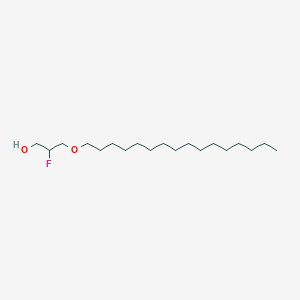
2-Fluoro-3-(hexadecyloxy)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-(hexadecyloxy)propan-1-OL is an organic compound that belongs to the class of fluorinated alcohols. This compound is characterized by the presence of a fluorine atom, a long hexadecyl chain, and a hydroxyl group attached to a propane backbone. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(hexadecyloxy)propan-1-OL typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the propane backbone.
Etherification: Attachment of the hexadecyl group to the propane backbone through an ether linkage.
Hydroxylation: Introduction of the hydroxyl group to the propane backbone.
Common reagents used in these reactions include fluorinating agents, alkyl halides, and alcohols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2-Fluoro-3-(hexadecyloxy)propan-1-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
科学研究应用
2-Fluoro-3-(hexadecyloxy)propan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of 2-Fluoro-3-(hexadecyloxy)propan-1-OL involves its interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the long hexadecyl chain can influence its solubility and membrane permeability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Fluoro-3-(octadecyloxy)propan-1-OL: Similar structure with an octadecyl chain instead of a hexadecyl chain.
3-(Hexadecyloxy)propan-1-OL: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluoro-3-(dodecyloxy)propan-1-OL: Contains a shorter dodecyl chain, which can influence its physical and chemical properties.
Uniqueness
2-Fluoro-3-(hexadecyloxy)propan-1-OL is unique due to the presence of the fluorine atom and the long hexadecyl chain. These features contribute to its distinct reactivity, solubility, and biological activity, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
63326-68-1 |
|---|---|
分子式 |
C19H39FO2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
2-fluoro-3-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C19H39FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18H2,1H3 |
InChI 键 |
NKHTZZLUMFLDMM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
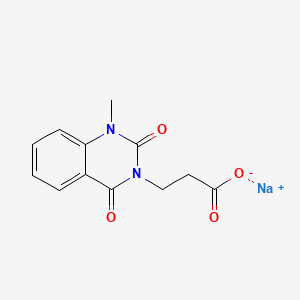
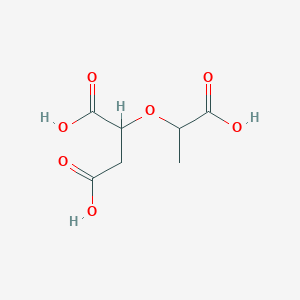
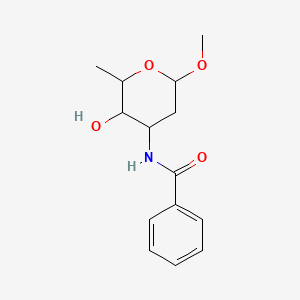
![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)
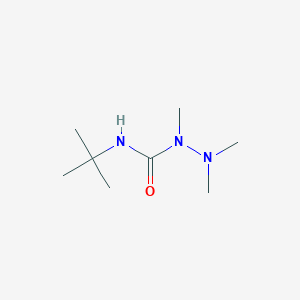


![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
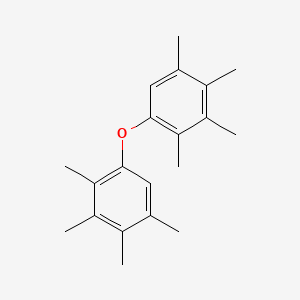
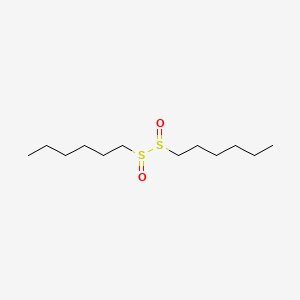
![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
